molecular formula C19H18ClN3O5 B7686404 N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 876666-61-4

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B7686404
CAS RN: 876666-61-4
M. Wt: 403.8 g/mol
InChI Key: YZORNRHVMHXETC-UHFFFAOYSA-N
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Description

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in scientific research, and its mechanism of action and physiological effects are being extensively studied.

Mechanism of Action

The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential to inhibit the activity of various enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms involved in the development and progression of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored.

Future Directions

There are several future directions for the research on N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroacetate and sodium ethoxide to form 2-chloro-N-(2-ethoxycarbonylphenyl)acetamide. The final compound is obtained by reacting this intermediate with 3,4,5-trimethoxybenzoyl chloride and sodium methoxide.

Scientific Research Applications

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-25-14-8-11(9-15(26-2)17(14)27-3)19(24)21-10-16-22-18(23-28-16)12-6-4-5-7-13(12)20/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZORNRHVMHXETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140101
Record name N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876666-61-4
Record name N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876666-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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